molecular formula C16H15ClN2O B11725477 3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea

3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea

Cat. No.: B11725477
M. Wt: 286.75 g/mol
InChI Key: XKOIGPNWWVCRSB-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea is an organic compound with the molecular formula C16H15ClN2O This compound is characterized by the presence of a chlorophenyl group, a phenylethenyl group, and a urea moiety

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-phenylethenyl)urea

InChI

InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)

InChI Key

XKOIGPNWWVCRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea typically involves the reaction of 4-chlorobenzylamine with phenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce chlorophenyl alcohols. Substitution reactions can result in a variety of substituted urea derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)methyl]-1-(2-phenylethenyl)urea
  • 3-[(4-Fluorophenyl)methyl]-1-(2-phenylethenyl)urea
  • 3-[(4-Methylphenyl)methyl]-1-(2-phenylethenyl)urea

Uniqueness

3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea is a member of the urea derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of appropriate aryl isocyanates with substituted phenyl compounds. The structural integrity is confirmed through various spectroscopic methods including NMR and IR spectroscopy.

Biological Activity Overview

  • Anticancer Activity
    • The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, studies indicate that derivatives with similar structures exhibit significant inhibitory effects on A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values reported as low as 2.39 μM .
    • A comparative study showed that the target compound exhibited similar potency to established anticancer agents like sorafenib, indicating its potential as a lead compound for further development .
  • Mechanisms of Action
    • Molecular docking studies suggest that the compound interacts effectively with the BRAF protein, a key player in cell signaling pathways associated with cancer proliferation. The binding interactions involve hydrogen bonding between the urea moiety and specific amino acid residues in the BRAF protein .
    • The presence of the chlorophenyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
This compoundA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
Compound 7uHCT-1163.90 ± 0.33

Notable Findings

  • Antibacterial Activity : Some derivatives have also been evaluated for antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases .

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